molecular formula C₁₄H₁₉ClO₉ B1141824 Acetochloro-alpha-D-mannose CAS No. 14257-40-0

Acetochloro-alpha-D-mannose

Cat. No.: B1141824
CAS No.: 14257-40-0
M. Wt: 366.75
Attention: For research use only. Not for human or veterinary use.
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Description

It is a crystalline powder with a molecular formula of C14H19ClO9 and a molecular weight of 366.75 . This compound is primarily used in research and has applications in various scientific fields.

Mechanism of Action

Target of Action

Acetochloro-alpha-D-mannose is a derivative of mannose . Mannose is known to interact with mannose receptors, which are often overexpressed in the tumor microenvironment . In the context of hepatocytes, D-mannose has been shown to regulate lipid metabolism via the PI3K/Akt/mTOR signaling pathway .

Mode of Action

D-mannose has been shown to regulate lipid metabolism in hepatocytes by interacting with the PI3K/Akt/mTOR signaling pathway . This interaction can lead to changes in the expression of various genes related to fatty acid oxidation and lipogenesis .

Biochemical Pathways

The PI3K/Akt/mTOR signaling pathway is a key biochemical pathway affected by D-mannose . This pathway plays a crucial role in regulating cell growth, proliferation, and survival. In the context of hepatocytes, D-mannose has been shown to rescue ethanol-mediated reduction of fatty acid oxidation genes (PPARα, ACOX1, CPT1) and elevation of lipogenic genes (SREBP1c, ACC1, FASN) .

Pharmacokinetics

It is known to be soluble in water, chloroform, and ether This suggests that it may have good bioavailability

Result of Action

The result of D-mannose action in hepatocytes is a significant attenuation of hepatic steatosis, especially hepatocyte lipid deposition . This is achieved through the regulation of lipid metabolism, specifically by rescuing ethanol-mediated reduction of fatty acid oxidation genes and elevation of lipogenic genes .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility in water suggests that it may react in aqueous environments . Additionally, its stability may be affected by temperature, as it is recommended to be stored at -20° C

Biochemical Analysis

Biochemical Properties

Acetochloro-alpha-D-mannose plays a role in biochemical reactions, particularly in the hexosamine biosynthetic pathway . This pathway increases levels of the metabolite N-acetylglucosamine-6-phosphate (GlcNAc-6P), which binds to AMP-activated protein kinase (AMPK) to facilitate its phosphorylation . This interaction with enzymes and proteins is crucial for the regulation of various cellular processes.

Cellular Effects

The effects of this compound on cells are primarily related to its role in mannose metabolism. For instance, it has been shown that changes in the concentration of mannose can regulate some metabolic processes in cells . In particular, mannose metabolism influences lipid and protein metabolism, affecting the biochemical composition of various cell components .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolism in the hexosamine biosynthetic pathway . The metabolite GlcNAc-6P, produced from this pathway, binds to AMPK, facilitating its phosphorylation by LKB1 . This phosphorylation activates AMPK, which then influences various cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. D-mannose, a related compound, has been studied extensively. For instance, D-mannose used for up to 6 months significantly reduced the risk of recurrent infection in non-pregnant women compared with no treatment .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, research on D-mannose provides some insights. D-mannose has been shown to inhibit tumor growth and enhance tumor response to chemotherapy in mouse primary cancer models .

Metabolic Pathways

This compound is involved in the hexosamine biosynthetic pathway . This pathway increases the levels of the metabolite GlcNAc-6P, which plays a crucial role in the regulation of various cellular processes .

Transport and Distribution

Mannose, a related compound, is known to be rapidly absorbed and reaches peripheral organs in about 30 minutes . It is eventually eliminated through the kidneys and into the urinary tract .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Rna localization, a related process, has been extensively researched. RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetochloro-alpha-D-mannose is synthesized through the acetylation of mannose followed by chlorination. The process involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetochloro-alpha-D-mannose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), and thiols. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products

Scientific Research Applications

Acetochloro-alpha-D-mannose has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Acetobromo-alpha-D-mannose: Similar to acetochloro-alpha-D-mannose but with a bromine atom instead of chlorine.

    Acetoiodo-alpha-D-mannose: Contains an iodine atom instead of chlorine.

    Acetofluoro-alpha-D-mannose: Contains a fluorine atom instead of chlorine.

Uniqueness

This compound is unique due to its specific reactivity and the presence of the chlorine atom, which influences its chemical behavior and applications. The chlorine atom makes it more reactive in substitution reactions compared to its bromine, iodine, and fluorine counterparts .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPSIUIJNAJDV-DGTMBMJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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